Cgp 35949

Description

Historical Context and Chemical Class of CGP 35949

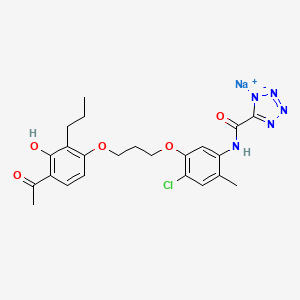

This compound is recognized as a leukotriene antagonist and an inhibitor of phospholipase activity nih.govbiocat.com. Its chemical structure includes a tetrazole group nih.gov. The compound is also known as this compound B and its sodium salt form is frequently referenced in research d-nb.infomedchemexpress.commedchemexpress.com. The PubChem database lists this compound with CID 23693560 and provides its molecular formula as C₂₃H₂₅ClN₅NaO₅ and a molecular weight of 509.9 g/mol nih.gov. Synonyms include CGP-35949 and N-(5-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-chloro-2-methylphenyl)-1H-tetrazole-5-carboxamide monosodium salt nih.gov. Research into leukotriene antagonists has been ongoing, with the chemical constituents of slow-reacting substance of anaphylaxis (SRS-A), later identified as cysteinyl leukotrienes, being elucidated in 1979 atsjournals.org. This historical context highlights the broader scientific interest in targeting leukotriene pathways.

Overview of Cysteinyl Leukotrienes in Biological Systems and Pathophysiological Roles

Cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid atsjournals.orgwikipedia.orgresearchgate.net. They are synthesized by various cells, including mast cells, eosinophils, basophils, and macrophages researchgate.net. CysLTs were originally identified as the slow-reacting substance of anaphylaxis (SRS-A) atsjournals.orgresearchgate.net.

In biological systems, cysteinyl leukotrienes exert diverse effects by interacting with specific cell surface receptors, primarily the cysteinyl leukotriene receptors 1 and 2 (CysLT₁ and CysLT₂) wikipedia.orgresearchgate.net. These receptors belong to the superfamily of G-protein-coupled receptors researchgate.net. Activation of these receptors by CysLTs can lead to a range of responses, particularly in the airways and vasculature atsjournals.orgwikipedia.org.

CysLTs play significant roles in the pathophysiology of inflammatory diseases, notably asthma atsjournals.orgwikipedia.orgresearchgate.net. Their effects contribute to key features of these conditions, including:

Bronchoconstriction: CysLTs are potent contractors of airway smooth muscle, being significantly more potent than histamine (B1213489) in this regard atsjournals.orgwikipedia.org. This action contributes to airway narrowing and increased resistance observed in asthma atsjournals.orgcreative-proteomics.com.

Increased Vascular Permeability: CysLTs can increase the permeability of small blood vessels, leading to plasma leakage and tissue edema atsjournals.orgwikipedia.org. This is relevant to the recruitment of leukocytes to inflammatory sites atsjournals.org.

Mucus Secretion: CysLTs can stimulate the secretion of mucus in the airways atsjournals.orgwikipedia.orgcreative-proteomics.com. Excessive mucus production can further obstruct airways in conditions like asthma creative-proteomics.com.

Recruitment of Inflammatory Cells: While LTB₄ is a potent chemoattractant for neutrophils, cysteinyl leukotrienes, particularly LTC₄ and LTD₄, have been implicated in the recruitment of eosinophils into the airways atsjournals.orgwikipedia.org.

Airway Remodeling: Studies suggest that cysteinyl leukotrienes may also play a role in airway remodeling in chronic asthma nih.gov.

The involvement of CysLTs in these processes underscores their importance as mediators of inflammation and their contribution to the symptoms and progression of diseases like asthma atsjournals.orgresearchgate.net.

Role of Leukotriene Receptor Antagonists in Scientific Inquiry

Leukotriene receptor antagonists (LTRAs) are compounds designed to block the actions of leukotrienes by preventing their binding to their cognate receptors creative-proteomics.comnih.gov. Given the significant roles of leukotrienes, particularly cysteinyl leukotrienes, in inflammatory and allergic responses, LTRAs serve as valuable tools in scientific inquiry to dissect the specific contributions of these lipid mediators to various physiological and pathophysiological processes atsjournals.orgcreative-proteomics.com.

Research utilizing LTRAs aims to understand:

Receptor Function and Signaling: LTRAs help characterize the function and signaling pathways activated by leukotriene receptors, such as CysLT₁ and CysLT₂ researchgate.net. By blocking specific receptors, researchers can isolate the effects mediated through those receptors.

Pathophysiological Mechanisms: LTRAs are used to investigate the extent to which leukotriene-mediated effects contribute to the observed pathology in disease models atsjournals.orgresearchgate.net. For example, studies in asthma models use LTRAs to assess the contribution of CysLTs to bronchoconstriction, inflammation, and other features researchgate.net.

Identification of Novel Therapeutic Targets: By elucidating the roles of different leukotriene receptors and pathways, research with LTRAs can help identify potential new targets for therapeutic intervention researchgate.net. The development of selective antagonists for specific receptors, like the search for CysLT₂-selective antagonists, is an ongoing area of research to better define the roles of these receptors researchgate.net.

Evaluation of Therapeutic Potential: LTRAs are studied in preclinical models to evaluate their potential as therapeutic agents for conditions where leukotrienes are implicated, such as asthma and allergic rhinitis wikipedia.orgnih.govmedchemexpress.com. Research explores their ability to mitigate leukotriene-mediated effects like bronchoconstriction and inflammation researchgate.net.

LTRAs like montelukast (B128269) and zafirlukast, which are antagonists of the CysLT₁ receptor, have been instrumental in advancing the understanding of CysLTs in asthma pathophysiology atsjournals.orgnih.gov. The use of these antagonists in research has demonstrated that selective CysLT receptor antagonists can effectively reverse some of the pathological changes associated with asthma researchgate.net.

Rationale for Utilizing this compound in Preclinical and Basic Research

The rationale for utilizing this compound in preclinical and basic research stems from its identified pharmacological profile as a leukotriene antagonist with phospholipase inhibitory activity nih.govbiocat.com. Preclinical research, also referred to as nonclinical studies, is a critical stage in the investigation of potential pharmacological agents, occurring before testing in humans premierconsulting.comwikipedia.orgfda.gov. These studies, often conducted in laboratory animals and using in vitro methods, aim to gather important data on the potential utility and mechanisms of action of a compound premierconsulting.comwikipedia.orgnih.gov. Basic research focuses on understanding fundamental biological processes.

This compound's properties make it a valuable tool for investigating the roles of leukotrienes and phospholipases in various biological contexts:

Targeting Leukotriene Activity: As an LTD₄ antagonist, this compound can be used to specifically block the effects mediated by the LTD₄ receptor medchemexpress.commedchemexpress.commedchemexpress.com. This allows researchers to study the downstream consequences of LTD₄ signaling in isolation or in the context of complex biological systems. For example, studies have used this compound to investigate the metabolic and hemodynamic actions of LTC₄ and LTD₄ in perfused rat liver d-nb.info.

Investigating Phospholipase Involvement: The phospholipase inhibitory activity of this compound provides a means to explore the contribution of phospholipases to various cellular processes nih.govbiocat.com. Phospholipases are crucial enzymes involved in the release of arachidonic acid, the precursor for leukotriene synthesis nih.gov. Inhibiting phospholipase activity can therefore impact leukotriene production.

Elucidating Disease Mechanisms: this compound is used in preclinical models, such as those for asthma research, to study the involvement of leukotrienes in disease pathophysiology medchemexpress.commedchemexpress.com. By administering this compound, researchers can assess how blocking LTD₄ receptors and inhibiting phospholipase activity affects disease markers and outcomes.

Pharmacological Characterization: Utilizing this compound in research helps to further characterize the pharmacological properties of leukotriene receptors and the effects of their antagonism researchgate.net. This includes determining the potency and specificity of the compound's actions.

In a study investigating the effects of complement-activated rat serum on liver metabolism and hemodynamics, this compound B was used as a leukotriene C₄/LTD₄ receptor antagonist d-nb.info. The study found that while this compound B could completely block the metabolic and hemodynamic actions of LTC₄ and LTD₄ in perfused rat liver, it only partially inhibited the effects of a thromboxane (B8750289) A₂ agonist and had limited impact on the changes induced by activated serum, suggesting that other mediators were primarily involved in that specific context d-nb.info. This exemplifies how this compound is used as a research tool to dissect the contributions of different signaling pathways.

Preclinical studies involving this compound contribute to the broader understanding of lipid mediator biology and the potential of targeting these pathways for therapeutic benefit, although this compound itself is primarily used as a research compound rather than a marketed drug.

Data Table: Selected Research Findings with this compound

| Study Context | System/Model | Observed Effect of this compound | Relevant Citation |

| Liver Metabolism and Hemodynamics | Perfused rat liver | Completely blocked metabolic and hemodynamic actions of LTC₄ and LTD₄. Partially inhibited actions of a TXA₂ agonist. Limited effect on activated serum-induced changes. | d-nb.info |

| Leukotriene Antagonism and Phospholipase Inhibition | Biological systems | Potent leukotriene antagonist and inhibitor of phospholipase. | nih.govbiocat.com |

| Asthma Research | Research context | Can be used for research of asthma as an LTD₄ antagonist with phospholipase inhibitory activity. | medchemexpress.commedchemexpress.com |

This table summarizes some research findings related to the use of this compound, illustrating its application as a pharmacological tool in experimental settings.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111130-13-3 |

|---|---|

Molecular Formula |

C23H25ClN5NaO5 |

Molecular Weight |

509.9 g/mol |

IUPAC Name |

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |

InChI |

InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |

InChI Key |

CJDFUZGGLMRUHB-UHFFFAOYSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

111130-13-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Cgp 35949

CysLT Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are potent inflammatory mediators derived from arachidonic acid. lecturio.comwikipedia.orgwikipedia.orgwikipedia.orgpharmgkb.org They exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2 receptors, triggering responses such as bronchoconstriction, increased vascular permeability, and mucus secretion. wikipedia.orgwikipedia.orgwikipedia.orgpharmgkb.orgwikipedia.orgmdpi.com CGP 35949 has been identified as an antagonist of these receptors. nih.govglpbio.commedchemexpress.commedchemexpress.com

Selective Antagonism of Leukotriene D4 (LTD4) Receptors

Multiple sources indicate that this compound functions as an antagonist of Leukotriene D4 (LTD4) receptors. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.combiocat.com LTD4 is a particularly potent bronchoconstrictor and a key mediator in the pathophysiology of conditions like asthma. wikipedia.orgwikipedia.org Antagonism of LTD4 receptors by compounds like this compound can therefore counteract these effects. wikipedia.orgwikipedia.org Studies have characterized this compound as a potent LTD4 antagonist. nih.gov

Interaction with Leukotriene E4 (LTE4)-Mediated Responses

Leukotriene E4 (LTE4) is the final and most stable metabolite in the cysteinyl leukotriene pathway, formed sequentially from LTC4 and LTD4. wikipedia.orgmayocliniclabs.com While LTE4 can also act through CysLT1 and CysLT2 receptors, some research suggests the possibility of distinct LTE4-specific receptors. wikipedia.orgnih.gov Although this compound is primarily characterized as an LTD4 antagonist, its interactions with LTE4-mediated responses are also relevant due to the metabolic relationship between LTD4 and LTE4. wikipedia.orgmayocliniclabs.com Studies on other CysLT1 antagonists, like montelukast (B128269), have investigated their influence on responses induced by LTE4, suggesting a degree of interaction with LTE4 pathways, often mediated through the CysLT1 receptor. wikipedia.orgnih.gov Given this compound's action on CysLT receptors, it is plausible it would also influence responses mediated by LTE4 through these same receptors, although specific detailed data on this compound's direct interaction with LTE4 responses were less prominent in the search results compared to its LTD4 antagonism.

Differential Effects on Leukotriene C4 (LTC4) Pathways

Leukotriene C4 (LTC4) is the initial cysteinyl leukotriene formed from LTA4. wikipedia.orgpharmgkb.org It is then metabolized to LTD4 and subsequently to LTE4. wikipedia.orgwikipedia.orgpharmgkb.org While LTC4 also binds to CysLT receptors, its affinity and the specific signaling pathways activated can differ from those of LTD4 and LTE4. pharmgkb.orgnih.gov Some antagonists show differential potency against LTC4, LTD4, and LTE4. For instance, Pranlukast inhibits binding of all three, but with significantly lower affinity for LTC4 compared to LTD4 and LTE4. medchemexpress.com Another compound, CI-949, inhibits the release of both LTC4 and LTD4. glpbio.com Research on this compound specifically highlighted its antagonism of LTD4. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.combiocat.com While it is a leukotriene antagonist generally nih.gov, the emphasis in the search results is on its LTD4 activity, suggesting a potential differential effect or potency across the LTC4, LTD4, and LTE4 pathways. One study noted a leukotriene C4 (LTC4)/LTD4 receptor antagonist activity for this compound B, indicating some interaction with LTC4 pathways as well. d-nb.info

Phospholipase Modulation

Beyond its role as a leukotriene receptor antagonist, this compound has also been reported to modulate phospholipase activity. glpbio.commedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.combiocat.com Phospholipases, particularly phospholipase A2 (PLA2), play a crucial role in the initiation of the eicosanoid biosynthesis pathway by releasing arachidonic acid from cell membrane phospholipids (B1166683). lecturio.comresearchgate.netpharmgkb.orgresearchgate.net

Inhibition of Phospholipase Activity

This compound is described as having phospholipase inhibitory activity. glpbio.commedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.combiocat.com Inhibition of phospholipase activity would reduce the availability of arachidonic acid, thereby limiting the production of eicosanoids, including leukotrienes. lecturio.comresearchgate.netpharmgkb.orgresearchgate.net This provides a second mechanism, in addition to receptor antagonism, by which this compound can influence inflammatory processes mediated by leukotrienes. Early research characterized this compound as an inhibitor of phospholipases, including phospholipase A. nih.gov

Consequential Effects on Eicosanoid Biosynthesis Pathways

By inhibiting phospholipase activity, this compound can consequentially affect the entire eicosanoid biosynthesis pathway. lecturio.comresearchgate.netpharmgkb.org This pathway begins with the release of arachidonic acid by phospholipases, followed by its metabolism through cyclooxygenases (COX) to prostaglandins (B1171923) and thromboxanes, or through lipoxygenases (LOX) to leukotrienes and lipoxins. lecturio.comresearchgate.net A reduction in the initial substrate, arachidonic acid, due to phospholipase inhibition by this compound would lead to a decrease in the production of all downstream eicosanoids, including the cysteinyl leukotrienes (LTC4, LTD4, LTE4) and Leukotriene B4 (LTB4), as well as prostaglandins and thromboxanes. lecturio.comresearchgate.net While this compound is specifically noted as a leukotriene antagonist, its phospholipase inhibitory activity suggests a broader impact on lipid mediator synthesis. nih.govglpbio.commedchemexpress.commedchemexpress.eutargetmol.commedchemexpress.commedchemexpress.commedchemexpress.combiocat.com One study comparing the effects of different inhibitors on complement-activated serum in perfused rat liver found that while a cyclooxygenase inhibitor and a thromboxane (B8750289) antagonist were highly effective, this compound was less efficient in inhibiting certain metabolic and hemodynamic alterations, suggesting that while it impacts the pathway, other mediators might play more prominent roles in specific contexts or that its phospholipase inhibition has varying degrees of impact depending on the specific eicosanoid being considered. d-nb.infonih.gov

Pharmacological Characterization and Receptor Ligand Dynamics

In Vitro Receptor Binding Studies

In vitro studies are crucial for determining the direct interaction between a compound and its target receptor. Radioligand binding assays are a common method used in this context. eurofins.comnih.govdiscoverx.comresearchgate.net

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are employed to assess the binding affinity of a compound to a specific receptor. This involves using a radioactive ligand that binds to the receptor and then measuring the displacement of this radioligand by the test compound, such as CGP 35949. nih.govresearchgate.net These assays provide quantitative information about receptor expression and ligand affinity. nih.gov

Determination of Antagonist Affinity and Selectivity (e.g., IC50 values)

The affinity and selectivity of an antagonist like this compound are often quantified using IC₅₀ values. medchemexpress.comcreative-diagnostics.comwikipedia.orgresearchgate.net The IC₅₀ (half maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the maximum biological response of an agonist or to displace 50% of specific radioligand binding in a competition assay. creative-diagnostics.comwikipedia.org IC₅₀ values are commonly used in pharmacological research to measure the potency of antagonists and compare the potency of different compounds. wikipedia.org

While specific IC₅₀ values for this compound across a broad range of receptors are not extensively detailed in the provided snippets, its characterization as an LTD4 antagonist implies a notable affinity for leukotriene receptors, particularly the cysteinyl leukotriene 1 receptor (CysLT1R), which is activated by LTD4. medchemexpress.commedchemexpress.comglpbio.comwikipedia.org One source mentions Tipelukast, another leukotriene receptor antagonist, inhibiting the binding of [³H] LTD4 to guinea pig pulmonary cell membranes with an IC₅₀ of 2.3 μmol, providing a comparative context for such studies. targetmol.com Another LTD4 antagonist is reported to have an IC₅₀ of 2.8 μM against CysLT1R. medchemexpress.com this compound has been described as a potent LTD4 antagonist. nih.gov

Functional Antagonism in Isolated Organ Preparations

Functional antagonism studies in isolated organ preparations assess the ability of a compound to inhibit the biological effect of an agonist in a relevant tissue. nih.gov

Reversal of Leukotriene-Induced Contractile Responses (e.g., Guinea Pig Trachea, Ileum, Lung Parenchyma)

Leukotrienes, particularly LTD4, are known to induce smooth muscle contraction in various tissues, including those found in the respiratory and gastrointestinal tracts of guinea pigs. medchemexpress.comwikipedia.orgresearchgate.net These tissues, such as the trachea, ileum, and lung parenchyma, are commonly used in isolated organ bath studies to evaluate the effectiveness of leukotriene receptor antagonists. medchemexpress.comtargetmol.comresearchgate.netresearchgate.netmdpi.com

This compound has been shown to antagonize LTD4-induced contractions in such preparations. medchemexpress.comnih.gov Studies using guinea pig ileum, trachea, and lung parenchyma have demonstrated that compounds acting as LTD4 antagonists can inhibit these contractile responses. medchemexpress.comtargetmol.com For example, LY 163443, another selective antagonist of LTD4 and LTE4, can antagonize LTD4-induced contractions in guinea pig ileum, trachea, and lung parenchyma. medchemexpress.com Similarly, SR2640, a selective LTD4/LTE4 antagonist, specifically inhibits smooth muscle contractions induced by LTD4 in guinea pig ileum and trachea in a concentration-dependent manner. medchemexpress.comd-nb.info While the specific data for this compound's effects on reversing contractions in these guinea pig tissues are not explicitly detailed in the provided snippets, its classification as an LTD4 antagonist with phospholipase inhibitory activity and its use in asthma research strongly suggest its efficacy in this regard. medchemexpress.commedchemexpress.commedchemexpress.comnih.govmedchemexpress.com

Comparative Efficacy against Other Spasmogens (e.g., Histamine)

To assess the selectivity of a leukotriene antagonist, its efficacy against contractions induced by other spasmogens, such as histamine (B1213489), is often evaluated. Histamine is another mediator involved in inflammatory and allergic responses, and it induces smooth muscle contraction through different receptor pathways than leukotrienes. researchgate.netfrontiersin.orgics.org

Studies comparing the effects of leukotriene antagonists against different spasmogens help to determine their specificity for the leukotriene pathway. For instance, SR2640, a selective LTD4/LTE4 antagonist, was reported to inhibit contractions induced by LTD4 in guinea pig ileum and trachea without affecting contractions caused by histamine. medchemexpress.comd-nb.info This indicates a selective action on leukotriene receptors. While direct comparative data for this compound against histamine-induced contractions is not present in the provided information, its primary characterization as an LTD4 antagonist suggests a likely selective profile, with greater efficacy against leukotriene-mediated responses compared to those mediated by histamine.

Here is a summary table of relevant research findings discussed:

| Study Type | Tissue/Preparation | Agonist/Stimulus | Observed Effect | This compound Activity | Source |

| In Vitro Binding | Guinea pig pulmonary cell membrane | [³H] LTD4 | Inhibition of binding by Tipelukast (IC₅₀ = 2.3 μmol) | Implied antagonist activity (comparative context) | targetmol.com |

| Functional Antagonism | Guinea pig ileum, trachea, parenchyma | LTD4, LTE4 | Antagonism by LY 163443 | Implied antagonist activity (comparative context) | medchemexpress.com |

| Functional Antagonism | Guinea pig ileum, trachea | LTD4 | Concentration-dependent inhibition by SR2640 | Implied antagonist activity (comparative context) | medchemexpress.comd-nb.info |

| Functional Antagonism | Guinea pig bronchi | SRS-A (containing LTD4) | Muscle contraction inhibited | Potent leukotriene antagonist activity | nih.gov |

| Functional Antagonism (Rat Liver) | Complement-activated serum, LTC4, LTD4 | Metabolic/Hemodynamic changes | Partial inhibition by this compound B | Leukotriene antagonist activity (contextual) | d-nb.info |

Investigations into Cellular and Organ Level Responses

Modulation of Metabolic Homeostasis in Perfused Organ Systems

Studies utilizing isolated perfused organ systems, such as the rat liver, have provided insights into the influence of CGP 35949 on metabolic parameters like glucose and lactate (B86563) output, as well as its impact on organ perfusion dynamics.

Influence on Hepatic Glucose and Lactate Output in Perfused Rat Liver

Research employing isolated perfused rat livers has demonstrated that challenges, such as the introduction of complement-activated rat serum, can significantly increase glucose and lactate output nih.govd-nb.info. This metabolic alteration appears to be mediated, at least in part, by eicosanoids nih.govd-nb.info. While cyclooxygenase inhibitors and thromboxane (B8750289) antagonists effectively inhibited these changes, the leukotriene antagonist this compound B showed a less pronounced effect, reducing the increase in glucose output by approximately 50% and having minimal impact on lactate output induced by complement-activated serum d-nb.info.

Furthermore, studies investigating the direct effects of cysteinyl leukotrienes, specifically leukotriene C4 and D4, in perfused rat liver have shown that these mediators enhance both glucose and lactate output nih.gov. This compound B, acting as a leukotriene C4/D4 antagonist, was found to inhibit these metabolic effects induced by leukotrienes C4 and D4 with comparable efficiency nih.gov.

Regulation of Organ Perfusion Dynamics (e.g., Liver Hemodynamics)

Beyond metabolic effects, complement-activated serum has been shown to reduce and redistribute flow in isolated perfused rat liver nih.govd-nb.info. Similarly, leukotrienes C4 and D4 are known to reduce perfusion flow and cause intrahepatic redistribution in perfused rat livers nih.gov. Investigations into the role of this compound B in modulating these hemodynamic changes revealed that it partially inhibited the flow reduction induced by complement-activated serum d-nb.info. Moreover, this compound B effectively inhibited the hemodynamic alterations caused by leukotrienes C4 and D4 in this perfused organ system nih.gov. These findings suggest a role for leukotrienes in mediating changes in liver hemodynamics during inflammatory responses and highlight the antagonistic activity of this compound against these effects.

Impact on Inflammatory Mediator Production and Release

The influence of this compound on the production and release of inflammatory mediators, particularly eicosanoids, has been explored in the context of complement activation.

Attenuation of Complement-Activated Serum-Induced Eicosanoid Overflow (e.g., Thromboxane B2, Prostaglandin (B15479496) F2α)

Complement-activated serum is known to trigger an overflow of eicosanoids, including thromboxane B2 and prostaglandin F2α, into the hepatic vein of perfused rat livers nih.govd-nb.inforesearchgate.net. These eicosanoids are significant mediators of inflammatory responses frontiersin.orgsigmaaldrich.commedchemexpress.comraybiotech.com. While cyclooxygenase inhibitors and thromboxane antagonists largely inhibited this overflow, the specific impact of this compound B on the release of thromboxane B2 and prostaglandin F2α in this model was less pronounced compared to its effects on metabolic and hemodynamic parameters d-nb.info. However, its classification as a leukotriene antagonist suggests a potential, albeit less direct in this specific context, role in modulating the broader eicosanoid cascade initiated by complement activation nih.govd-nb.infonih.govnih.gov.

Prevention of Leukotriene B4 and C4 Accumulation in Tissues

This compound is characterized as a leukotriene antagonist nih.govd-nb.infonih.govnih.gov. Leukotrienes, such as leukotriene B4, C4, and D4, are potent inflammatory mediators derived from arachidonic acid nih.gov. While research confirms this compound's ability to antagonize the actions of leukotrienes, particularly leukotrienes C4 and D4, by blocking their receptors nih.govnih.gov, the available information does not explicitly detail studies showing that this compound prevents the accumulation of leukotriene B4 and C4 in tissues. Its primary mechanism of action appears to be the inhibition of leukotriene-mediated effects rather than their synthesis or accumulation nih.govnih.gov.

Effects on Cellular Aggregation and Functional Parameters

Investigations into the biological profile of this compound have included assessments of its effects on cellular aggregation and other functional parameters nih.gov. In the context of sickle cell disease, where abnormal hemoglobin leads to the sickling and aggregation of red blood cells, CGP-35949 has been identified in phenotypic screening studies as a compound that can inhibit this sickling process biorxiv.org. The concentration at which a compound inhibits sickling by 50% (IC50) is a measure of its effectiveness biorxiv.org.

| Compound | IC50 (µM) |

| CGP-35949 | 4.4 ± 1.6 biorxiv.org |

This finding suggests that this compound can influence cellular behavior related to aggregation and provides a quantitative measure of its effect on this specific cellular functional parameter in the context of sickle cell disease biorxiv.org.

Preclinical in Vivo Models for Investigating Cgp 35949 Function

Respiratory System Research Models

Animal models of the respiratory system are frequently employed to study inflammatory and constrictive processes in the airways and lungs. CGP 35949, identified as a leukotriene antagonist with phospholipase inhibitory activity, has been investigated in such models due to the known involvement of leukotrienes in respiratory pathophysiology, including asthma and lung injury. medchemexpress.comtargetmol.com

Studies on Lung Injury Pathophysiology (e.g., Amphotericin B-Induced Lung Injury in Rats)

Amphotericin B (AmB)-induced lung injury in rats is one model used to investigate acute lung damage and the role of various mediators in its development. Studies in this model have shown that administration of AmB to rats can produce acute lung injury, characterized by extravascular leakage of protein and water, as well as histological changes. This injury has been found to be independent of neutrophils. In isolated perfused rat lungs, AmB also caused vasoconstriction and injury. physiology.orgnih.gov

Investigation into the mechanisms of AmB-induced lung injury revealed the involvement of oxidant stress and eicosanoid production. The leukotriene antagonist CGP 35949B was found to attenuate AmB lung injury in isolated perfused lungs. Furthermore, CGP 35949B, along with methylparaben, prevented the increase in lung tissue levels of leukotriene C4 and B4 observed after AmB administration. physiology.orgnih.gov

These findings suggest that leukotrienes contribute to the pathophysiology of AmB-induced lung injury in rats, and that CGP 35949B, as a leukotriene antagonist, can mitigate this injury by preventing the elevation of specific leukotrienes.

Analysis of Bronchoconstrictive Responses in Animal Models

Bronchoconstriction, a hallmark of conditions like asthma, involves the narrowing of airways. Animal models of bronchoconstriction are used to evaluate the efficacy of compounds in preventing or reversing this effect. While the provided search results specifically mention this compound as a leukotriene D4 (LTD4) antagonist which can be used for asthma research, detailed findings on its analysis in animal models of bronchoconstrictive responses were not extensively elaborated upon in the context of specific animal models like guinea pigs in the immediate search results, beyond its general classification and potential use in asthma research. medchemexpress.comtargetmol.com However, leukotriene receptor antagonists are a class of drugs known to be effective in inhibiting bronchoconstriction mediated by leukotrienes in various animal models of asthma and allergic responses. targetmol.com Guinea pigs, for instance, are known to exhibit airflow-induced bronchoconstriction, which can be mediated by biochemical mediators. nih.gov

Hepatic System Research Models

The liver plays a central role in metabolism, detoxification, and immune responses. Preclinical models involving the hepatic system are used to study the effects of compounds on liver function, metabolism, hemodynamics, and its involvement in systemic inflammatory processes.

Examination of Liver Metabolic and Hemodynamic Alterations (e.g., in Zymosan-Activated Rat Serum Models)

Zymosan-activated serum models in rats have been utilized to investigate alterations in liver metabolism and hemodynamics induced by complement activation, a process involved in inflammatory responses. Studies using isolated perfused rat livers exposed to zymosan-activated rat serum demonstrated increased glucose and lactate (B86563) output, as well as reduced and redistributed blood flow. nih.govd-nb.info

These metabolic and hemodynamic changes were largely inhibited by cyclooxygenase inhibitors and thromboxane (B8750289) antagonists, indicating the involvement of thromboxane and prostaglandins (B1171923). The leukotriene antagonist CGP 35949B was also tested in this model. While indomethacin (B1671933) and the thromboxane antagonist BM 13505 almost completely inhibited the alterations, CGP 35949B was clearly less efficient. nih.govd-nb.info This suggests that while leukotrienes might play some role, thromboxane and prostaglandins appear to be the primary mediators of the observed metabolic and hemodynamic effects of complement-activated serum in this specific liver model.

The findings highlight the complex interplay of various eicosanoids in mediating the effects of systemic inflammatory mediators on liver function and blood flow.

Data Table: Effects of Inflammatory Mediators and Antagonists on Liver Metabolism and Hemodynamics in Perfused Rat Liver

| Treatment | Effect on Glucose Output | Effect on Lactate Output | Effect on Flow | Primary Mediators Indicated | Inhibition by CGP 35949B |

| Zymosan-Activated Rat Serum | Increased | Increased | Reduced & Redistributed | Thromboxane, Prostaglandins | Less Efficient |

| Zymosan-Activated Serum + Indomethacin | Almost Completely Inhibited | Almost Completely Inhibited | Almost Completely Inhibited | Cyclooxygenase Products | - |

| Zymosan-Activated Serum + BM 13505 | Almost Completely Inhibited | Almost Completely Inhibited | Almost Completely Inhibited | Thromboxane | - |

| Zymosan-Activated Serum + CGP 35949B | Less Efficient | Less Efficient | Less Efficient | Leukotrienes (partial role) | Observed |

*Based on findings in isolated perfused rat liver studies using zymosan-activated serum. nih.govd-nb.info

Role in Systemic Inflammatory Responses Affecting the Liver

Systemic inflammatory responses can significantly impact liver function and contribute to the pathophysiology of various conditions, including acute-on-chronic liver failure. nih.gov The liver is involved in systemic inflammation through various mechanisms, including the production of inflammatory mediators and its role in filtering blood. researchgate.netd-nb.info

While the provided search results discuss systemic inflammatory response syndrome (SIRS) and its effects on organs, including the liver, and mention this compound in the context of inflammation and as a leukotriene antagonist, specific detailed research findings on the role of this compound in modulating systemic inflammatory responses directly affecting the liver in preclinical models were not prominently featured in the immediate search results. medchemexpress.comtargetmol.comnih.govgoogleapis.comwikipedia.orghcplive.comviamedica.pl However, given its activity as a leukotriene antagonist and the involvement of lipid mediators in systemic inflammation and its effects on the liver, it is plausible that this compound could have a role in modulating such responses. nih.govd-nb.infonih.gov

Assessment of Tissue-Specific Responses in Various Preclinical Models (e.g., Guinea Pig)

Beyond the respiratory and hepatic systems, preclinical models allow for the investigation of a compound's effects on specific tissues and organs. The guinea pig is an animal model that has been used in various research areas, including the study of respiratory pathogens and immunological responses, due to certain physiological and immunological similarities to humans. frontiersin.orgunirioja.esmdpi.com

While the search results indicate that guinea pigs are used in studies related to respiratory and immunological responses and mention this compound as a leukotriene antagonist relevant to asthma, detailed information specifically describing the assessment of this compound's tissue-specific responses in guinea pigs, outside the general context of its leukotriene antagonist activity and potential effects on bronchoconstriction, was not extensively provided in the immediate results. medchemexpress.comtargetmol.comnih.govnih.govd-nb.infofrontiersin.orgunirioja.esmdpi.comnih.gov However, the use of guinea pigs in studying bronchoconstriction and the known activity of this compound as an LTD4 antagonist suggest that this model could be relevant for investigating the compound's effects on airway smooth muscle and inflammatory responses in lung tissue. targetmol.comnih.gov

Cgp 35949 As a Research Tool in Biomedical Science

Elucidating Mechanisms of Inflammatory Diseases and Allergic Reactions

Inflammatory diseases and allergic reactions are complex processes involving a cascade of cellular and molecular events. Eicosanoids, such as leukotrienes, are potent lipid mediators that play significant roles in the pathogenesis of these conditions, contributing to symptoms like bronchoconstriction, increased vascular permeability, and immune cell recruitment nih.govwikipedia.orgwikipedia.org. Leukotriene D4 (LTD4) is a particularly important mediator in allergic asthma, known for its potent effects on smooth muscle contraction.

As a potent LTD4 antagonist, CGP 35949 serves as a research tool to block the effects of LTD4. By using this compound, researchers can investigate the specific contributions of LTD4 signaling to the observed pathology in models of inflammatory diseases and allergic reactions. For instance, studies involving this compound can help delineate the downstream signaling events triggered by LTD4 receptor activation and their impact on cellular responses relevant to inflammation and allergy. The compound's ability to counteract LTD4-mediated effects provides a method to confirm the involvement of this specific leukotriene in experimental models.

Dissecting Eicosanoid-Mediated Signal Transduction Pathways

Eicosanoids are derived from the enzymatic oxygenation of arachidonic acid, which is released from membrane phospholipids (B1166683) primarily by the action of phospholipase A2 (PLA2) nih.govwikipedia.org. These lipid mediators then act through specific receptors to initiate various signal transduction cascades within cells, influencing a wide range of biological processes including inflammation, vascular permeability, and allergic responses wikipedia.org.

Probing the Role of Phospholipases in Cellular Processes

Phospholipases are a diverse group of enzymes that hydrolyze phospholipids, generating various lipid mediators that are involved in numerous cellular processes, including signal transduction, membrane remodeling, and lipid metabolism. Different types of phospholipases, such as PLA2, PLC, and PLD, cleave phospholipids at specific positions, yielding distinct products with diverse biological activities.

Utility in Pharmacological Profiling of Novel Anti-Inflammatory Agents

The development of novel anti-inflammatory agents often involves evaluating their effects on key mediators and enzymes in the inflammatory cascade. Given the central roles of eicosanoids and phospholipases in inflammation, compounds that modulate their activity are of significant interest nih.govwikipedia.orgwikipedia.org.

Advanced Methodological Approaches in Cgp 35949 Research

Electrophysiological Techniques for Assessing Cellular Excitability and Tissue Responses

Electrophysiological techniques are fundamental in neuroscience and pharmacology for examining the electrical properties of excitable cells, such as neurons and muscle cells, and their responses to stimuli or pharmacological agents like CGP 35949. slideshare.netsajaa.co.zastudysmarter.co.ukwfsahq.orgmhmedical.com These methods allow researchers to directly measure changes in membrane potential, ion channel activity, and synaptic transmission, providing crucial data on how this compound influences neuronal excitability and communication within neural circuits. aanmelder.nlacnp.orgnih.govuk.com

Common electrophysiological approaches applied in this compound research include intracellular recording, extracellular recording, and patch-clamp techniques. acnp.orgnih.govuk.com Intracellular recording involves inserting a microelectrode into a single cell to measure its membrane potential and electrical activity, such as resting membrane potential and action potentials. slideshare.netwfsahq.orgnih.gov Extracellular recording, on the other hand, measures the electrical activity of one or more neurons from outside the cell membrane, often used to monitor population activity or action potentials (spikes) from single units. uk.com Patch-clamp techniques allow for the study of ion flow through individual ion channels or across the entire cell membrane (whole-cell patch clamp), offering high-resolution insights into the effects of this compound on specific ion conductances modulated by GABAB receptors. studysmarter.co.ukacnp.orguk.com

In the context of this compound, a GABAB receptor antagonist, electrophysiological studies are critical for demonstrating its ability to block the inhibitory effects mediated by GABAB receptors. GABAB receptors are G protein-coupled receptors that, upon activation, typically lead to neuronal hyperpolarization by increasing potassium conductance or reducing calcium influx, thereby decreasing neuronal excitability and neurotransmitter release. guidetopharmacology.org By blocking these receptors, this compound can counteract these inhibitory effects, leading to increased cellular excitability and altered synaptic transmission. For example, studies might use electrophysiology to show that this compound reverses baclofen-induced (a GABAB receptor agonist) inhibition of neuronal firing or synaptic potentials in brain slices or cultured neurons. Research using CGP 35348, another GABAB receptor antagonist, has demonstrated its ability to antagonize baclofen-induced alterations in locomotor activity and forebrain dopamine (B1211576) levels in mice, effects likely underpinned by changes in neuronal activity measured through electrophysiological means. nih.gov

Electrophysiological techniques are also employed to assess the impact of this compound on tissue responses. This can involve recording activity from brain slices, which maintain some of the original synaptic connections and tissue architecture, or from isolated tissues like muscle preparations. acnp.org These experiments can reveal how this compound affects integrated neural circuit function or the excitability of other excitable tissues where GABAB receptors might be present.

Biochemical Assays for Pathway Analysis and Mediator Quantification

Biochemical assays are essential tools in this compound research for investigating the molecular pathways downstream of GABAB receptor activation and for quantifying levels of relevant signaling molecules or mediators. danaher.compatsnap.com These assays provide insights into the intracellular events triggered by GABAB receptor activity and how this compound, as an antagonist, modulates these processes.

GABAB receptors are coupled to Gi/Go proteins, and their activation can influence various intracellular signaling cascades, including adenylyl cyclase activity and phospholipase pathways. guidetopharmacology.orgthe-scientist.com Biochemical assays can be used to measure changes in levels of second messengers like cyclic AMP (cAMP) or to assess the activity of enzymes involved in these pathways in the presence and absence of this compound. For instance, assays measuring cAMP levels can indicate how this compound affects the GABAB receptor-mediated inhibition of adenylyl cyclase.

Furthermore, biochemical assays are crucial for quantifying neurotransmitters or other signaling molecules whose release or metabolism might be affected by GABAB receptor blockade by this compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS/MS) can be used to measure the concentrations of neurotransmitters like GABA, glutamate, or dopamine in tissue samples or extracellular fluid. nih.govnih.gov For example, studies have used such methods to show that GABAB receptor antagonists can influence neurotransmitter release. rndsystems.com Research with CGP 35348 demonstrated that it effectively antagonized baclofen-induced increases in forebrain dopamine concentration in mice, highlighting the role of GABAB receptors in modulating dopamine levels and the utility of biochemical quantification in this context. nih.gov

Enzyme activity assays can also be employed to study the impact of this compound on enzymes within relevant biochemical pathways. danaher.compatsnap.com For example, if GABAB receptor signaling is linked to the activity of a specific enzyme, biochemical assays can determine if this compound alters this activity.

Molecular Biology Techniques for Receptor Expression and Function Studies

Molecular biology techniques play a vital role in understanding the expression, structure, and function of GABAB receptors and how these are potentially influenced or studied in the context of this compound. unimelb.edu.auuq.edu.ausrmist.edu.innih.govcpp.edunih.gov These techniques allow researchers to investigate the genetic and molecular basis of GABAB receptor diversity and how this compound interacts with specific receptor subunits or variants.

GABAB receptors are composed of principal subunits, GABAB1 and GABAB2, which assemble to form functional receptors. guidetopharmacology.org Molecular biology techniques such as quantitative polymerase chain reaction (qPCR) or Western blotting can be used to quantify the expression levels of GABAB1 and GABAB2 mRNA or protein in different tissues or cell types, providing insights into where these receptors are present and in what abundance. srmist.edu.innih.govcpp.edu

Recombinant DNA technology is frequently used to express specific GABAB receptor subunits or mutated receptors in heterologous expression systems (e.g., cell lines) to study their functional properties in isolation. nih.govthermofisher.com By co-expressing GABAB1 and GABAB2 subunits, researchers can reconstitute functional receptors and then use techniques like patch-clamp electrophysiology or calcium imaging to assess the effects of this compound on these defined receptor populations. This approach is valuable for determining the potency and efficacy of this compound at specific receptor subtypes or variants and for investigating potential allosteric modulation.

Site-directed mutagenesis, a molecular biology technique, can be used to introduce specific mutations into the GABAB receptor subunits to identify critical amino acid residues involved in ligand binding (including this compound) or receptor activation and signaling. uq.edu.au Studying the effects of this compound on these mutated receptors can help elucidate the molecular determinants of its interaction with the GABAB receptor.

Furthermore, techniques like co-immunoprecipitation or FRET (Förster resonance energy transfer) can be employed to study the interaction of GABAB receptor subunits with each other or with other proteins in signaling complexes, providing a molecular context for understanding GABAB receptor function and how it might be affected by antagonists like this compound. nih.govnih.gov

The combination of these molecular biology techniques with functional assays allows for a comprehensive understanding of the relationship between GABAB receptor structure, expression, and function, and how this compound modulates these aspects at a molecular level.

Prospective Avenues and Conceptual Advances in Cgp 35949 Research

Identification of Novel Target Interactions Beyond CysLT Receptors

While CGP 35949 is known as an LTD4 antagonist, interacting with cysteinyl leukotriene (CysLT) receptors, research is exploring potential interactions with other biological targets. The understanding of its phospholipase inhibitory activity suggests a broader impact on lipid metabolism pathways, which could involve enzymes beyond those directly linked to leukotriene synthesis. Investigations into these additional enzymatic or receptor interactions could reveal new therapeutic possibilities or provide a more comprehensive understanding of its pharmacological profile. Identifying novel targets might involve high-throughput screening, computational modeling, or pathway analysis in various cellular and tissue contexts.

Exploration of Potential Synergistic Effects with Other Pharmacological Agents in Research Models

The potential for this compound to exhibit synergistic effects when combined with other pharmacological agents is an active area of conceptual advancement. Synergism in drug combinations can lead to enhanced therapeutic outcomes, reduced required dosages of individual components, and potentially mitigate the development of resistance. nih.gov Research models are being employed to investigate combinations of this compound with agents targeting different pathways involved in inflammation or other disease processes where leukotrienes play a role. For instance, exploring combinations with corticosteroids or other anti-inflammatory mediators in asthma models could reveal synergistic benefits. medchemexpress.com Studies might involve evaluating combined effects on specific biomarkers, cellular responses, or physiological endpoints in preclinical models. The evaluation of synergistic effects often involves complex methodologies and reference models to accurately quantify the interaction between combined agents. nih.govmdpi.com

Development of Refined In Vivo Models for Complex Pathophysiological Research

The utility of this compound in complex pathophysiological research is being advanced through the development and application of more refined in vivo models. While initial research may have utilized standard animal models, there is a growing need for models that better mimic the intricacies of human diseases. This includes models that incorporate genetic modifications, specific environmental challenges, or complex disease progression patterns. Using this compound in such refined models allows for a more accurate assessment of its efficacy and mechanisms of action within a more physiologically relevant context. For example, utilizing this compound in models of lung injury has provided insights into the role of eicosanoids and oxidant stress. physiology.org Refined in vivo models can also be crucial for studying synergistic effects and identifying novel targets in a living system. googleapis.com

Q & A

Q. What experimental methodologies are recommended for determining the inhibitory efficacy of CGP 35949 on phospholipase activity in vitro?

- Methodological Answer: Use purified phospholipase enzymes in kinetic assays to measure substrate conversion rates (e.g., fluorometric or spectrophotometric detection). Validate protein concentrations using the Bradford assay to ensure consistency in enzymatic activity . Dose-response curves should be generated with this compound at varying concentrations (e.g., 1–100 µM) to calculate IC50 values. Include positive controls (e.g., known phospholipase inhibitors) to confirm assay validity .

Q. How can researchers quantify the binding affinity of this compound to leukotriene receptors (LTD4) in competitive inhibition studies?

- Methodological Answer: Radioligand binding assays using <sup>3</sup>H-LTD4 and membrane preparations from receptor-expressing cell lines (e.g., HEK-293 transfected with LTD4 receptors). Competitive displacement experiments with this compound at logarithmic concentrations (0.1–1000 nM) allow calculation of Ki values via nonlinear regression analysis. Include Scatchard plots to confirm receptor-ligand interaction specificity .

Q. What are the critical parameters for ensuring reproducibility in this compound dose-response experiments across different cell models?

- Methodological Answer: Standardize cell culture conditions (passage number, media composition, and confluence) and pre-treat cells with serum-free media for 24 hours to minimize confounding factors. Use time-resolved measurements to account for temporal variations in phospholipase inhibition. Validate results with orthogonal assays, such as Western blotting for downstream signaling markers (e.g., arachidonic acid metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the dual inhibitory effects of this compound on LTD4 receptors and phospholipase activity in primary versus immortalized cell lines?

- Methodological Answer: Perform mechanistic studies using siRNA knockdown of LTD4 receptors or phospholipase isoforms in primary cells to isolate target-specific effects. Combine this with single-cell RNA sequencing to identify heterogeneity in receptor expression. Cross-validate findings using ex vivo tissue models (e.g., bronchial smooth muscle strips for LTD4-mediated contraction assays) .

Q. What strategies are effective for differentiating primary pharmacological effects of this compound from off-target interactions in complex inflammatory models?

- Methodological Answer: Employ systems pharmacology approaches:

- Use high-content screening to map this compound’s effects on multiple inflammatory pathways (e.g., COX-2, NF-κB).

- Integrate proteomic and metabolomic profiling to identify off-target signatures.

- Validate specificity using CRISPR-Cas9-edited cell lines lacking LTD4 receptors or phospholipase targets .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies using different assay buffers or pH conditions?

- Methodological Answer: Conduct a meta-analysis with standardized buffer conditions (e.g., pH 7.4, 150 mM NaCl) and temperature (37°C). Use computational modeling (e.g., molecular dynamics simulations) to predict pH-dependent binding kinetics. Validate experimentally via isothermal titration calorimetry (ITC) to measure thermodynamic parameters under varying conditions .

Experimental Design and Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response synergism between this compound and other anti-inflammatory agents?

Q. How can researchers ensure ethical rigor when designing preclinical studies involving this compound in animal models of inflammation?

- Methodological Answer: Follow the ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and sample size calculations. Use non-invasive biomarkers (e.g., serum cytokine levels) to minimize animal sacrifice. Obtain approval from institutional animal ethics committees and document compliance with the 3Rs (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.